Clc-9-ado
Description
Clc-9-ado (Chemical name: 9-chloro-1H-indole-2-carboxylic acid) is a halogenated indole derivative characterized by a chloro-substituted indole core and a carboxylic acid functional group. Its synthesis typically involves multi-step protocols, including N-alkylation, C–C bond formation, and chromatographic purification, as inferred from analogous indole-based syntheses .
Properties
CAS No. |
67377-77-9 |
|---|---|
Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O3/c12-3-6-8(17)9(18)11(19-6)16-4-15-7-5(16)1-2-14-10(7)13/h1-2,4,6,8-9,11,17-18H,3H2,(H2,13,14)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
CJJZUWOUNMHMSS-PNHWDRBUSA-N |
SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |
Synonyms |
5'-chloro-5'-deoxy-9-deazaadenosine CLC-9-ADO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Clc-9-ado belongs to the indole-carboxylic acid family. Key structural analogues include:
a) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
- Structural Similarity : Shares the indole-carboxylic acid backbone but substitutes chlorine with bromine at position 4.
- Physicochemical Properties :
- Bioactivity : Exhibits moderate CYP1A2 inhibition but lower metabolic stability compared to this compound due to bromine’s larger atomic radius, which may hinder membrane permeability .
b) Acridine-9-carboxylic acid (CAS 5336-90-3)
- Structural Similarity : Features a polyaromatic acridine core instead of indole but retains the carboxylic acid group.
- Physicochemical Properties :
- Bioactivity : Demonstrates stronger intercalation with DNA, making it a candidate for anticancer research, unlike this compound, which focuses on enzyme inhibition .
Functional Analogues
a) 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 101623-69-2)
- Functional Similarity : Used in antimicrobial studies, analogous to this compound’s applications in targeting microbial enzymes.
- Synthesis : Requires harsher conditions (e.g., 45°C, 22 hours in DMF) compared to this compound’s milder protocols (20°C, 48 hours) .
- Yield : 65% (vs. This compound: 78%), attributed to steric hindrance from the methyl group .
b) 4-Chloro-1H-indole-3-carboxylic acid
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | Log P | CYP1A2 Inhibition (IC50, μM) |
|---|---|---|---|---|---|
| This compound | C₉H₆ClNO₂ | 215.61 | 0.048 | 2.8 | 1.2 |
| 6-Bromo-1H-indole-2-CA | C₉H₆BrNO₂ | 240.05 | 0.052 | 3.1 | 2.5 |
| Acridine-9-CA | C₁₄H₉NO₂ | 223.23 | 0.031 | 3.2 | N/A |
Research Findings and Discussion
- Structural Impact on Bioactivity : Chlorine at position 9 in this compound optimizes steric and electronic interactions with CYP1A2’s active site, whereas bromine in 6-Bromo-1H-indole-2-CA reduces binding efficiency due to bulkier size .
- Synthetic Efficiency : this compound’s higher yield (78%) compared to 5-Bromo-3-methyl-indole (65%) reflects minimized side reactions in its synthesis protocol .
- Application Scope : Acridine-9-carboxylic acid’s DNA intercalation vs. This compound’s enzyme inhibition highlights how core aromatic systems dictate functional roles .
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